Product packaging for Spiro[4.5]decan-8-amine(Cat. No.:CAS No. 3643-25-2)

Spiro[4.5]decan-8-amine

Cat. No.: B3327668
CAS No.: 3643-25-2
M. Wt: 153.26 g/mol
InChI Key: QPIGFMXNPDOLDK-UHFFFAOYSA-N
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Description

Spiro[4.5]decan-8-amine (CAS 3643-25-2) is a valuable spirocyclic amine compound characterized by a unique structure where two rings are connected at a single carbon atom, creating a rigid, three-dimensional scaffold highly sought after in medicinal chemistry and drug design . This conformational rigidity can lead to higher binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding, making it an excellent intermediate for developing novel therapeutic agents . The primary research value of this compound lies in its role as a key synthetic building block. It serves as a precursor for various derivatives with significant pharmacological potential. For instance, research into 2,8-diazaspiro[4.5]decan-8-yl)pyrimidin-4-amines, which are derived from similar spirocyclic amines, has identified them as potent CCR4 antagonists capable of inducing receptor endocytosis, a promising mechanism for therapeutic intervention . Furthermore, the 8-amino-spiro[4.5]decane moiety is a core structure in patented compounds, such as 3-(carboxymethyl)-8-amino-2-oxo-1,3-diaza-spiro[4.5]decane derivatives, which are being investigated for the treatment of neurological disorders and pain . The scaffold is also featured in compounds explored for their antimicrobial and antimycobacterial activities, underscoring its broad utility across multiple therapeutic areas . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H19N B3327668 Spiro[4.5]decan-8-amine CAS No. 3643-25-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

spiro[4.5]decan-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N/c11-9-3-7-10(8-4-9)5-1-2-6-10/h9H,1-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPIGFMXNPDOLDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CCC(CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Spiro 4.5 Decan 8 Amine and Its Derivatives

Strategies for Spiro[4.5]decan-8-amine Core Construction

The assembly of the spiro[4.5]decane core, which features a quaternary carbon connecting a cyclopentane (B165970) and a cyclohexane (B81311) ring, requires specific synthetic strategies. These often involve either the formation of one of the rings onto a pre-existing cyclic structure or the simultaneous construction of the spirocyclic system.

A variety of cyclization strategies have been employed to construct the spiro[4.5]decane skeleton. Ring-closing metathesis (RCM) has emerged as a powerful tool for the formation of spirocyclic systems, including nitrogen-containing scaffolds. doi.orgwhiterose.ac.uk This method typically involves the use of a ruthenium-based catalyst, such as the Grubbs 2nd generation catalyst, to cyclize a diene precursor. doi.orgwhiterose.ac.uk For instance, homoallylamines derived from cyclic ketones can be alkylated and then subjected to RCM to yield spirocyclic tetrahydropyridine (B1245486) derivatives. doi.org In some cases, protonation of the amine substrate is necessary for the RCM reaction to proceed successfully. doi.org RCM has been successfully applied to the synthesis of various spirocyclic frameworks, demonstrating its versatility. nih.govresearchgate.netrsc.org

Tandem cyclization reactions provide another efficient route. A notable example is the samarium(II) iodide (SmI₂)-promoted ketyl radical tandem cyclization of ω-alkynyl carbonyl compounds bearing an activated alkene, which yields spiro[4.5]decanes with high stereoselectivity. nih.gov The stereochemical outcome of the initial cyclization can be controlled by the choice of activators. nih.gov

Rearrangement reactions, particularly the Claisen rearrangement, have been effectively used to create highly functionalized spiro[4.5]decanes stereoselectively. researchgate.netnih.gov The rearrangement of bicyclic 2-(alkenyl)dihydropyrans can produce the spiro[4.5]decane framework in excellent yields and with high diastereoselectivity. researchgate.nettandfonline.com Other innovative cyclization approaches include the self-cyclization of linearly conjugated pentadienals oup.com and oxidative dearomatization-induced ring expansion of cyclobutanes to access functionalized spiro[4.5]cyclohexadienones. thieme-connect.com

Table 1: Key Cyclization Strategies for Spiro[4.5]decane Core Synthesis

MethodKey Reagents/CatalystPrecursor TypeKey FeatureReference
Ring-Closing Metathesis (RCM)Grubbs 2nd Gen. CatalystDiene-substituted aminesForms N-heterocyclic spirocycles doi.org
Ketyl Radical Tandem CyclizationSmI₂ω-Alkynyl carbonyl compoundsHighly stereoselective nih.gov
Claisen RearrangementHeat or Lewis AcidBicyclic 2-(alkenyl)dihydropyransExcellent stereoselectivity and yield researchgate.netnih.gov
Oxidative DearomatizationHypervalent Iodine ReagentsPhenol-linked cyclobutanesRing expansion to form spirocycle thieme-connect.com

Once the spirocyclic core is established, subsequent alkylation and functionalization are crucial for creating diverse derivatives. The nitrogen atom of the spirocyclic amine serves as a key handle for introducing various substituents. For example, N-alkylation of homoallylamine intermediates with reagents like 2-bromomethylacrylate is a key step in preparing substrates for ring-closing metathesis. doi.org Reductive alkylation is another common method; for instance, 8-phenyl-1,4-dioxathis compound can be treated with formaldehyde (B43269) and a reducing agent like sodium triacetoxyborohydride (B8407120) to yield the corresponding N,N-dimethyl derivative. nih.gov

Functionalization is not limited to the amine group. The carbocyclic framework of the spiro[4.5]decane system can also be modified. One reported method involves the oxidative cleavage of a double bond within a tricyclic precursor to unmask a functionalized spiro[4.5]decane system. tandfonline.comtandfonline.com This approach starts from simple aromatic precursors and uses reagents like osmium tetroxide followed by sodium periodate (B1199274) to cleave a cyclohexene (B86901) ring, thereby generating spirocyclic dicarbonyl compounds. tandfonline.com The amine group itself can also be installed onto a pre-formed spirocyclic ketone. The reduction of an azide (B81097) intermediate, formed from a spirocyclic alcohol, using lithium aluminium hydride (LiAlH₄) provides a direct route to the primary amine. nih.gov These functionalization strategies are essential for developing structure-activity relationships in drug discovery programs. rsc.org

Table 2: Examples of Functionalization of Spirocyclic Intermediates

TransformationStarting MaterialKey ReagentsProduct TypeReference
N-AlkylationHomoallylamine2-BromomethylacrylateRCM precursor doi.org
Reductive N,N-DimethylationThis compound derivativeFormaldehyde, NaBH(OAc)₃Tertiary amine nih.gov
Amine FormationSpirocyclic azideLiAlH₄Primary amine nih.gov
Oxidative CleavageTricyclic alkeneOsO₄, NaIO₄Spirocyclic dicarbonyl tandfonline.com

Modern Catalytic Approaches in Spiro[4.5]decane Synthesis

Modern catalysis has revolutionized the synthesis of complex molecules, and spirocycles are no exception. Catalytic methods offer advantages in efficiency, selectivity, and sustainability. The development of stereoselective catalytic transformations has been particularly impactful, enabling access to specific stereoisomers of this compound and its derivatives.

Controlling stereochemistry is a central challenge in the synthesis of spiro[4.5]decanes, which can possess multiple stereocenters. Significant progress has been made in developing diastereoselective and enantioselective reactions. For example, a highly diastereoselective synthesis of 2-amino-spiro[4.5]decane-6-ones has been achieved through a [3+2] cycloaddition of N-cyclopropylanilines with 2-methylene-tetrahydronaphtalene-1-ones. mdpi.comresearchgate.net This reaction, which utilizes a combination of photocatalysis and organocatalysis with a chiral phosphoric acid, can achieve diastereomeric ratios as high as 99:1. mdpi.comresearchgate.net

Enantioselective synthesis, which produces a single enantiomer of a chiral molecule, is crucial for developing pharmaceutical agents. While enantioselective methods specifically targeting this compound are still emerging, the broader field of asymmetric spirocycle synthesis offers powerful tools. rsc.org Organocatalysis, in particular, has seen an exponential increase in its application for the enantioselective construction of spiro compounds. rsc.org For instance, the oxa-Pictet-Spengler reaction, promoted by a zeolite catalyst, was used in a diastereoselective synthesis of Cebranopadol, a complex analgesic containing a spirocyclic amine framework. nih.gov

Organocatalysis and photocatalysis represent green and powerful strategies for spirocycle synthesis, often operating under mild conditions without the need for metal catalysts. mdpi.com The synergistic combination of these two fields has led to novel transformations. The aforementioned [3+2] cycloaddition for synthesizing 2-amino-spiro[4.5]decan-6-ones is a prime example, where a chiral phosphoric acid acts as an organocatalyst in a photocatalytic cycle. mdpi.comresearchgate.net This method is notable for being metal-free and achieving 100% atom economy. researchgate.netmdpi.com

Organocatalysis alone has also been used to access spiro[4.5]decanes. The Mannich coupling of cyclic carboxaldehydes, an organocatalytic transformation, can be used to prepare spirocyclic aminolactones, which are valuable intermediates. researchgate.net N-Heterocyclic carbenes (NHCs) are another class of organocatalysts that have been used in domino reactions to construct spirooxindoles and other spiroheterocycles. mdpi.com

Photocatalysis offers unique pathways for radical-based cyclizations. Visible-light-induced photoredox catalysis can be used for radical dearomative cyclization reactions to prepare spiro[4.5]decanes. acs.org For example, the reaction between alkynes and 2-bromo-2-(2-methoxybenzyl)malonate in the presence of an iridium photocatalyst yields spiro[4.5]deca-1,7,9-trien-6-ones under mild conditions. acs.org

Transition metal catalysis remains a cornerstone of modern organic synthesis, providing efficient and selective routes to complex architectures. mdpi.com Various metals, including palladium, iron, and gold, have been utilized to construct the spiro[4.5]decane framework.

Palladium catalysis is widely employed. For example, Pd-catalyzed asymmetric synthesis has been used to obtain spiro[4.5]-1-one compounds. researchgate.net More complex polycyclic scaffolds containing the spiro[4.5]decane unit have been built using a palladium/norbornene-catalyzed C-H activation/arene dearomatization cascade reaction. acs.org

Iron catalysis offers a less expensive and more environmentally benign alternative. Iron(III)-catalyzed trifluoromethylation of unactivated alkenes coupled with a phenol (B47542) dearomatizing spirocyclization has been reported to produce CF₃-substituted spiro[4.5]decanes. researchgate.net Iron(II) catalysis has also been used in the synthesis of polyfunctionalized cyclopentylamines, which are precursors to spirocyclic systems. researchgate.net

Gold catalysis has enabled unique cycloisomerization reactions. For instance, an Au(I)-catalyzed vinylogous Conia-ene reaction of 4-alkyne tethered cyclohex-2-enones was developed to construct densely functionalized spiro[4.5]deca-1,6-diene-8-ones under mild, atom-economical conditions. researchgate.net

Table 3: Modern Catalytic Approaches to Spiro[4.5]decane Derivatives

Catalytic SystemReaction TypeProduct TypeKey FeatureReference
Photocatalysis + Organocatalysis (Chiral Phosphoric Acid)[3+2] Cycloaddition2-Amino-spiro[4.5]decane-6-onesHigh diastereoselectivity (up to 99:1 dr) mdpi.comresearchgate.net
Photocatalysis (Iridium complex)Radical Dearomative CyclizationSpiro[4.5]deca-1,7,9-trien-6-onesMild, visible-light induced acs.org
Palladium/Norbornene CatalysisC-H Activation/DearomatizationPolycyclic Spiro[4.5]decanesHigh chemoselectivity acs.org
Iron(III) CatalysisRadical SpirocyclizationCF₃-Spiro[4.5]decanesUses inexpensive, benign metal researchgate.net
Gold(I) CatalysisVinylogous Conia-Ene ReactionSpiro[4.5]deca-1,6-diene-8-onesAtom-economical researchgate.net

Biocatalytic Transaminase Technology for Chiral Amine Synthesis

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral amines. diva-portal.orgmdpi.com Amine transaminases (ATAs), in particular, are valuable biocatalysts that facilitate the asymmetric synthesis of primary amines from prochiral ketones with high enantioselectivity under mild reaction conditions. rsc.orgnih.gov This technology circumvents the need for costly and often toxic heavy metal catalysts and allows for the production of enantiomerically pure amines, which are critical building blocks in medicinal chemistry. diva-portal.orgnih.gov

The application of transaminases for the synthesis of spirocyclic amines has been successfully demonstrated. For instance, a chiral route to muscarinic M4 agonists was developed, which was enabled by the biocatalytic synthesis of key spirocyclic diamine building blocks. nih.gov A screening of various transaminases identified enzymes capable of stereoselectively producing the desired spirocyclic amines. nih.gov Specifically, in the synthesis of a Boc-protected-1-oxa-8-azaspiro[4.5]decan-3-amine, transaminase technology was employed to prepare the desired enantiomer in high yield and enantiomeric excess from the corresponding ketone. sci-hub.seacs.org This biocatalytic approach proved to be a critical step in developing a scalable and efficient synthesis. sci-hub.se

The efficiency of transaminase-catalyzed reactions can be influenced by various factors, including substrate and product inhibition, and unfavorable reaction equilibria. nih.gov To overcome these challenges, strategies such as in situ product removal or the use of enzyme cascades have been developed. mdpi.com Furthermore, the substrate scope of transaminases has been expanded through protein engineering, allowing for the synthesis of a wider range of chiral amines, including those with bulky substituents. nih.govmdpi.com

Table 1: Examples of Biocatalytic Transaminase-Mediated Synthesis of Spirocyclic Amines

EnzymeSubstrateProductKey FindingsReference
TransaminaseBoc-protected-1-oxa-8-azaspiro[4.5]decan-3-oneBoc-protected-1-oxa-8-azaspiro[4.5]decan-3-amineSuccessful preparation of the desired enantiomer in high yield and enantiomeric excess. sci-hub.seacs.org sci-hub.seacs.org
ATA036THF spirocycle ketoneChiral THF spirocyclic amine (12)Achieved 98.6% conversion with 99% enantioselectivity for the desired enantiomer. nih.gov nih.gov
ATA013THF spirocycle ketoneChiral THF spirocyclic amine (12)Achieved >99% conversion but with lower enantioselectivity (10% of undesired enantiomer) compared to ATA036. nih.gov nih.gov

Expedient Synthesis Techniques for this compound Production

Microwave-assisted organic synthesis has become a valuable tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govresearchgate.net This technology has been widely applied to the synthesis of heterocyclic and spirocyclic compounds. researchgate.netrsc.org The use of microwave irradiation can enhance reaction rates by efficiently heating the reaction mixture, leading to rapid assembly of complex molecular architectures. researchgate.net

While specific examples of microwave-assisted synthesis of this compound are not extensively documented in the provided results, the general principles are applicable. For instance, microwave-assisted multi-component reactions have been used to synthesize a variety of spiro heterocycles. rsc.orgrsc.org These methods often involve the one-pot combination of multiple starting materials to generate complex products in a single step, which is a highly efficient approach. bohrium.com Comparing conventional and microwave-assisted synthesis of certain spiro compounds, the microwave approach significantly reduced reaction times from hours to minutes and increased yields from around 50-60% to over 80%. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Spiro Compounds

ReactionConventional Method (Time, Yield)Microwave-Assisted Method (Time, Yield)Reference
Synthesis of spiro-isoquinoline derivative 74 h, 53%15 min, 84% nih.gov
Synthesis of spiro-isoquinoline derivative 84 h, 59%15 min, 86% nih.gov

Continuous flow chemistry offers several advantages for the synthesis of chemical compounds, including enhanced safety, improved reaction control, and simplified scalability. whiterose.ac.uk These benefits are particularly relevant for the production of active pharmaceutical ingredients and their intermediates. The application of flow chemistry to biocatalytic processes has enabled the development of efficient and sustainable methods for the synthesis of chiral amines. rsc.orghims-biocat.eu

A notable example is the development of a continuous three-step flow process for the synthesis of a Boc-protected-1-oxa-8-azaspiro[4.5]decan-3-amine intermediate. sci-hub.seacs.org This process involved the formation and reduction of an azide intermediate in a flow reactor, which allowed for safe handling of the potentially energetic azide. sci-hub.se The use of a flow system for the azide displacement reaction significantly reduced the reaction time from 24 hours in a batch process to just 10 minutes, while also using a lower excess of the azide reagent. sci-hub.se

Furthermore, immobilized transaminases have been successfully integrated into continuous flow reactors for the synthesis of chiral amines. acs.orgresearchgate.net This setup allows for easy separation and recycling of the biocatalyst, which is crucial for the economic viability of the process. hims-biocat.eu In a packed-bed reactor system, immobilized E. coli cells containing a ω-transaminase were used for the continuous asymmetric amination of a ketone, achieving high conversion (85%) and excellent enantioselectivity (>99% ee). acs.org

Table 3: Continuous Flow Synthesis of Chiral Amines

Multi-component Reactions for this compound Scaffolds

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single synthetic operation. nih.gov Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly versatile for the synthesis of peptidomimetics and other structurally diverse scaffolds. nih.govbeilstein-journals.org

The Ugi four-component reaction (U-4CR) combines a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. beilstein-journals.orgrsc.org This reaction has been exploited for the generation of polycyclic and spirocyclic compounds. nih.gov For example, an Ugi reaction involving chiral cyclic amino acids, benzyl (B1604629) isocyanide, and cyclic ketones has been used as a key step in the synthesis of complex polycyclic scaffolds. nih.gov The initial Ugi adduct can undergo subsequent intramolecular reactions to form the desired spirocyclic framework. researchgate.net

The Passerini three-component reaction (P-3CR) involves the reaction of a carbonyl compound, a carboxylic acid, and an isocyanide to yield an α-acyloxy carboxamide. beilstein-journals.org While direct applications to this compound are not detailed, the principles of these reactions, particularly the "interrupted" Ugi and Passerini reactions, have been used to create novel chemical entities that can serve as precursors to complex peptide-based structures. acs.orgnih.gov For instance, by using a building block containing both an aldehyde and a carboxylic acid functionality, the typical reaction pathway can be intercepted to form unique cyclic structures. acs.org

Oxidative Spirocyclization Methodologies

Oxidative spirocyclization is a key strategy for the construction of spirocyclic frameworks, particularly spirodienones, from acyclic or monocyclic precursors. acs.orgd-nb.info These reactions typically involve the oxidation of a phenol or a related aromatic substrate to generate a reactive intermediate that undergoes intramolecular cyclization. publish.csiro.aunih.gov

Hypervalent iodine reagents, such as phenyliodine(III) diacetate (PIDA) and phenyliodine(III) bis(trifluoroacetate) (PIFA), are commonly used oxidants for these transformations. acs.orgresearchgate.net For example, the dearomatizing spirocyclization of phenolic biarylic ketones using PIFA can afford various cyclohexadienones. acs.org The mechanism often involves the formation of a phenoxenium ion, which is then trapped by an internal nucleophile to form the spirocyclic product. acs.org

Catalytic versions of these reactions have also been developed, using a catalytic amount of an iodoarene in the presence of a terminal oxidant like m-chloroperoxybenzoic acid (mCPBA) or peracetic acid. publish.csiro.aubeilstein-journals.org This approach is more atom-economical and environmentally friendly. publish.csiro.au While these methods have been primarily applied to the synthesis of oxygen- and nitrogen-containing spirocycles from phenolic precursors, the underlying principles of oxidative C-C or C-heteroatom bond formation are applicable to the design of synthetic routes toward carbo- and heterocyclic spiro[4.5]decane systems. d-nb.infonih.gov For instance, the oxidative halogenation/spiro-cyclization of propiolamides has been utilized to synthesize azaspiro[4.5]-trienones. researchgate.net

Reactivity, Transformation, and Mechanistic Insights of Spiro 4.5 Decan 8 Amine

Functional Group Interconversions Involving the Amine Moiety of Spiro[4.5]decan-8-amine

The amine group in this compound is a key site for chemical modifications, allowing for a range of functional group interconversions. These transformations are fundamental in synthetic chemistry for creating derivatives with altered physical, chemical, and biological properties. Common reactions involving the secondary amine include N-acylation, N-alkylation, and sulfonylation, which convert the amine into amides, tertiary amines, and sulfonamides, respectively.

N-Acylation: The reaction of this compound with acylating agents such as acid chlorides or anhydrides yields the corresponding N-acyl derivatives. This conversion is significant as it introduces a carbonyl group, which can alter the molecule's electronic properties and hydrogen bonding capabilities.

N-Alkylation: The introduction of alkyl groups onto the nitrogen atom can be achieved through reactions with alkyl halides. This transformation is crucial for building more complex molecular architectures. For instance, in the synthesis of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives, the piperidine (B6355638) nitrogen, analogous to the amine in this compound, undergoes reactions that demonstrate its nucleophilic character.

These interconversions are foundational for modifying the spiro[4.5]decane scaffold, enabling the synthesis of a diverse array of compounds for various applications.

Exploration of this compound in Cascade and Multi-component Reactions

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. This compound, with its reactive amine group, is a suitable candidate for such reactions, particularly the Ugi and Passerini reactions.

The Ugi four-component reaction (Ugi-4CR) involves an amine, a ketone or aldehyde, a carboxylic acid, and an isocyanide to produce a bis-amide. wikipedia.orgnih.govmdpi.com In this context, this compound would serve as the amine component. The reaction typically proceeds through the formation of an imine from the amine and the carbonyl compound, which is then attacked by the isocyanide and the carboxylate. The final step involves a Mumm rearrangement to yield the stable bis-amide product. wikipedia.org The use of cyclic amines and ketones in Ugi reactions is known to be an effective strategy for generating diverse libraries of spiro compounds. nih.gov

The Passerini three-component reaction is another significant MCR that involves an isocyanide, a carbonyl compound, and a carboxylic acid to form an α-acyloxy amide. wikipedia.orgnih.govorganic-chemistry.org While the Passerini reaction does not directly involve an amine as a reactant, its principles are closely related to the Ugi reaction.

The application of this compound in these MCRs provides a highly efficient route to complex molecules incorporating the spiro[4.5]decane motif, offering significant advantages in terms of atom economy and synthetic efficiency.

Reaction Mechanism Elucidation for this compound Formations and Transformations

The synthesis of the spiro[4.5]decane amine framework can be achieved through various synthetic strategies, with reaction mechanisms often involving intricate cycloadditions and rearrangements.

A notable method for the synthesis of 2-amino-spiro[4.5]decane-6-ones involves a [3+2] cycloaddition reaction between 2-methylene-tetrahydronaphtalene-1-ones and N-cyclopropylanilines. mdpi.com This reaction is facilitated by the synergistic action of photocatalysis and organic phosphoric acid catalysis. mdpi.com The proposed mechanism begins with the formation of a hydrogen-bonded complex between the reactants. Photoirradiation leads to a single-electron oxidation, generating a radical intermediate. This is followed by an intramolecular radical addition and subsequent cyclization to form the five-membered ring of the spiro-compound. mdpi.com

Another established route to the amino-spiro[4.5]decane core is the intramolecular Schmidt reaction, which utilizes ketones and alkyl azides. mdpi.com Furthermore, the synthesis of related 1-azaspiro[4.5]decane systems has been accomplished via N-acyliminium spirocyclization, a process that proceeds with high diastereoselectivity.

Manganese(III)-based reactions have also been employed in the synthesis of other spiro[4.5]decane derivatives, such as 2,7,8-trioxaspiro[4.5]decan-1-ones, through a formal [2+2+2] cycloaddition involving an alkene, a β-keto carbonyl compound, and molecular oxygen. While not directly forming an amine, these mechanistic studies provide valuable insights into the construction of the core spiro[4.5]decane skeleton.

Stereochemical Implications in Reaction Pathways of Spiro[4.5]decane Systems

The stereochemistry of spiro[4.5]decane systems is a critical aspect that influences their reactivity and the stereochemical outcome of their reactions. The rigid, three-dimensional structure of the spirocyclic core presents significant challenges and opportunities for stereocontrolled synthesis.

In the diastereoselective synthesis of 2-amino-spiro[4.5]decane-6-ones via a [3+2] cycloaddition, the use of a BINOL-derived chiral phosphoric acid catalyst is crucial for achieving high levels of stereocontrol, with diastereomeric ratios of up to 99:1 being reported. mdpi.com The catalyst is believed to orchestrate the intramolecular radical addition, leading to the observed high diastereoselectivity. mdpi.com

The table below summarizes the effect of different catalysts on the diastereoselectivity of the reaction.

CatalystYield (%)Diastereomeric Ratio (d.r.)
Racemic Phosphoric AcidModerateDecreased
BINOL-derived Phosphoric AcidGood (up to 88%)Excellent (up to 99:1)

Data derived from studies on the synthesis of 2-amino-spiro[4.5]decane-6-ones. mdpi.com

Furthermore, N-acyliminium spirocyclization reactions to form 1-azaspiro[4.5]-7-decen-2-ones have been shown to proceed as a single diastereomer. The stereochemical outcome is rationalized by the addition of the alkene to the N-acyliminium ion from the face opposite to a bulky substituent, demonstrating effective stereochemical control. The fascinating skeletons of spirocyclic decane (B31447) structures often present challenging stereochemistry, which has been a subject of considerable interest in the chemical community.

In Depth Spectroscopic and Structural Characterization of Spiro 4.5 Decan 8 Amine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Studiesmdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of Spiro[4.5]decan-8-amine. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments in a suitable solvent like CDCl₃ allows for the complete assignment of all proton and carbon signals, confirming the connectivity of the spirocyclic framework.

The ¹H NMR spectrum is expected to show a series of complex multiplets in the aliphatic region (typically 1.0-3.0 ppm) corresponding to the protons of the cyclopentane (B165970) and cyclohexane (B81311) rings. The proton on the carbon bearing the amine group (H-8) would likely appear as a distinct signal, with its chemical shift and multiplicity influenced by its axial or equatorial position. The protons of the amine group (-NH₂) would typically present as a broad singlet, the chemical shift of which can be concentration-dependent and affected by hydrogen bonding.

The ¹³C NMR spectrum provides key information, including the signal for the spiro carbon (C-5), which is uniquely quaternary and would appear in a specific region of the spectrum. The carbon atom attached to the nitrogen (C-8) would be shifted downfield compared to other secondary carbons in the ring due to the electron-withdrawing effect of the amine group. DEPT-135 experiments can be used to differentiate between CH, CH₂, and CH₃ (if present) carbons.

Two-dimensional NMR techniques are crucial for piecing together the molecular puzzle.

COSY (Correlation Spectroscopy) reveals proton-proton coupling relationships within the same ring system, helping to trace the connectivity of adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon's attached protons.

Conformational studies of the cyclohexane ring can be performed by analyzing the coupling constants (J-values) from the high-resolution ¹H NMR spectrum and through advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), which provides information about the spatial proximity of protons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)Notes
C1, C2, C3, C4~25-40~1.4-1.8Cyclopentane ring protons and carbons.
C5~40-50-Quaternary spiro carbon. No attached protons.
C6, C7, C9, C10~25-40~1.2-2.0Cyclohexane ring protons and carbons.
C8~45-55~2.5-3.0Carbon bearing the amine group; deshielded.
-NH₂-~1.0-2.5 (broad)Amine protons; shift is variable.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysismdpi.com

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the molecular formula of this compound. Using a technique like Electrospray Ionization (ESI), HRMS provides a highly accurate mass measurement of the molecular ion. For this compound (C₁₀H₁₉N), the expected monoisotopic mass is approximately 153.1517 Da. uni.luuni.lu HRMS analysis would yield a measured mass that matches this theoretical value to within a few parts per million (ppm), unequivocally confirming the elemental composition.

The analysis typically observes the protonated molecule [M+H]⁺, which would have an m/z (mass-to-charge ratio) of approximately 154.1590. uni.luuni.lu Other adducts, such as the sodium adduct [M+Na]⁺, may also be observed.

Fragment analysis, often performed using tandem mass spectrometry (MS/MS), provides insight into the compound's structure. Collision-induced dissociation of the parent ion [M+H]⁺ would likely lead to characteristic fragmentation patterns, such as the loss of ammonia (B1221849) (NH₃) or cleavage of the spirocyclic rings. These fragmentation pathways help to corroborate the proposed structure.

Table 2: Predicted HRMS Data for this compound

Ion TypeMolecular FormulaCalculated m/z
[M]⁺C₁₀H₁₉N153.1517
[M+H]⁺C₁₀H₂₀N⁺154.1590
[M+Na]⁺C₁₀H₁₉NNa⁺176.1409

Vibrational Spectroscopy (Infrared/Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in this compound. The spectra are dominated by vibrations associated with the amine group and the aliphatic hydrocarbon backbone.

As a primary amine, this compound is expected to exhibit two characteristic N-H stretching bands in the region of 3500-3200 cm⁻¹. wpmucdn.com These correspond to the asymmetric and symmetric stretching modes of the -NH₂ group. wpmucdn.com An N-H bending vibration (scissoring) is also anticipated to appear around 1650-1580 cm⁻¹. wpmucdn.com

The aliphatic nature of the spirocyclic system will give rise to strong C-H stretching vibrations just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹). CH₂ bending (scissoring) and rocking vibrations would be observed in the fingerprint region, around 1470-1430 cm⁻¹. A C-N stretching vibration is also expected, typically appearing in the 1250-1020 cm⁻¹ range.

Table 3: Characteristic Infrared (IR) Absorption Bands for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Intensity
N-H Stretch (asymmetric & symmetric)3500 - 3200Medium
C-H Stretch (sp³ hybridized)2960 - 2850Strong
N-H Bend (scissoring)1650 - 1580Medium-Strong
C-H Bend (scissoring)1470 - 1430Medium
C-N Stretch1250 - 1020Medium-Weak

X-ray Crystallography for Solid-State Structural Determination and Stereochemical Assignment

Single-crystal X-ray crystallography provides the most definitive structural information for a compound in its solid state. To perform this analysis, this compound would first need to be crystallized, often as a salt (e.g., hydrochloride) to promote the formation of high-quality, diffraction-grade crystals.

The resulting three-dimensional structure would confirm the spirocyclic connectivity and provide precise measurements of all bond lengths and bond angles. Furthermore, it would reveal the exact conformation of both the cyclopentane and cyclohexane rings, including the chair/boat/twist conformation of the six-membered ring and the envelope/twist conformation of the five-membered ring. The stereochemical relationship of the amine group (i.e., its axial or equatorial orientation on the cyclohexane ring) would be unambiguously determined.

Crystallographic data also elucidates intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the amine group, which dictates the packing of molecules in the solid state.

Chiral Chromatography and Resolution Techniques for Enantiomeric Purity Assessment

This compound itself is an achiral molecule as it possesses a plane of symmetry. However, if substituents were introduced onto the rings in a way that creates stereocenters, the resulting molecule could be chiral. For such chiral derivatives, chiral chromatography would be the primary method for separating the enantiomers and assessing enantiomeric purity.

This technique utilizes a chiral stationary phase (CSP) within an HPLC or GC column. The CSP interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification. This is crucial in asymmetric synthesis, where the goal is to produce one enantiomer in excess of the other. The effectiveness of a chiral separation is often evaluated by the resolution factor between the peaks corresponding to the two enantiomers.

Computational Chemistry and Theoretical Investigations of Spiro 4.5 Decan 8 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction of Spiro[4.5]decan-8-amine

Quantum chemical calculations are fundamental to understanding the electronic properties and predicting the chemical reactivity of molecules like this compound. Methods such as Density Functional Theory (DFT) are widely employed to investigate the electronic structure of complex organic molecules. als-journal.comnih.gov These calculations provide detailed information about molecular orbitals, charge distribution, and electrostatic potential, which are crucial for predicting how the molecule will interact with other chemical species.

The reactivity of this compound is largely governed by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ucsb.edu The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), a key characteristic of the amine group. Conversely, the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. ucsb.edu

Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution. For this compound, MEP maps would highlight the electron-rich region around the nitrogen atom of the amine group, identifying it as a likely site for electrophilic attack or hydrogen bonding. als-journal.com These computational tools allow for the prediction of reaction sites and the rationalization of observed chemical behavior without the need for extensive empirical screening.

Table 1: Key Parameters from Quantum Chemical Calculations and Their Significance

Parameter Description Significance for this compound
HOMO Energy Energy of the Highest Occupied Molecular Orbital. Indicates the propensity of the amine group to donate electrons, defining its nucleophilic character.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital. Relates to the molecule's ability to accept electrons, identifying potential sites for nucleophilic attack.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO. A larger gap suggests higher kinetic stability and lower chemical reactivity.
Mulliken/NPA Charges Calculated partial charges on each atom. Quantifies the charge distribution, confirming the electronegativity of the nitrogen atom.

| MEP Map | Molecular Electrostatic Potential map. | Visually identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. |

Conformational Analysis and Molecular Dynamics Simulations of this compound

The three-dimensional structure and dynamic behavior of this compound are critical to its function, particularly in biological contexts. Conformational analysis and molecular dynamics (MD) simulations are powerful computational techniques used to explore the molecule's potential energy surface and identify its stable conformations. mdpi.comnih.gov

The spirocyclic nature of the [4.5]decane scaffold imparts significant conformational rigidity compared to acyclic or simple monocyclic amines. enamine.net However, the cyclohexane (B81311) ring can still adopt various conformations, such as chair, boat, and twist-boat. Conformational analysis aims to identify the lowest energy conformers. For this compound, the chair conformation of the cyclohexane ring is expected to be the most stable, with the amine group occupying either an axial or equatorial position. The relative stability of these conformers determines the molecule's predominant shape in solution.

Table 2: Common Techniques in Conformational and Dynamic Analysis

Technique Purpose Information Gained for this compound
Systematic/Stochastic Search Explores the potential energy surface to find low-energy conformers. Identifies stable chair/boat conformations of the cyclohexane ring and the preferred orientation (axial/equatorial) of the amine group.
Molecular Dynamics (MD) Simulates the time-dependent motion of atoms and molecules. Reveals the flexibility of the rings, the stability of conformers, and the dynamics of interconversion between different states.
Principal Component Analysis (PCA) A statistical method to identify dominant collective motions from MD trajectories. Extracts the most significant modes of motion, highlighting the essential dynamics of the spiro scaffold. nih.gov

| Root-Mean-Square Deviation (RMSD) | Measures the average distance between the atoms of superimposed structures. | Assesses the stability of the molecule's conformation over the course of an MD simulation. mdpi.com |

In Silico Studies of Reaction Pathways and Transition States Relevant to this compound Synthesis

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions and predicting their outcomes. For the synthesis of this compound, in silico studies can map out potential reaction pathways, identify transition states, and calculate activation energies, thereby guiding the development of efficient synthetic strategies. rsc.org

Several synthetic routes can be envisioned for constructing the spiro[4.5]decane framework, including intramolecular cyclizations and rearrangement reactions. nih.govsemanticscholar.org A prominent method for forming the five-membered ring in such systems is the Nazarov cyclization, which involves the 4π-electrocyclic ring closure of a divinyl ketone. researchgate.netwikipedia.orgyoutube.com Theoretical studies, often using DFT, can model the entire reaction mechanism, from the initial acid-promoted activation of the ketone to the formation of the pentadienyl cation and the subsequent conrotatory ring closure. wikipedia.org

Computational analysis can pinpoint the transition state structure for the key cyclization step and calculate its associated energy barrier. This information is vital for predicting the reaction rate and understanding how substituents or catalysts might influence the reaction's efficiency. nih.gov For example, theoretical calculations can help explain the stereoselectivity observed in certain synthetic methods, such as those for producing 2-amino-spiro[4.5]decane-6-ones. mdpi.com By comparing the activation energies of competing pathways, chemists can predict the major product and optimize reaction conditions to favor its formation. nih.gov

Table 3: Computational Workflow for Reaction Pathway Analysis

Step Computational Method Objective
1. Reactant/Product Optimization Geometry Optimization (e.g., DFT) Determine the stable, low-energy structures of starting materials and products.
2. Transition State Search Synchronous Transit-Guided Quasi-Newton (STQN) or similar methods Locate the highest energy point along the reaction coordinate, representing the transition state.
3. Frequency Calculation Vibrational Frequency Analysis Confirm the nature of stationary points (minimum or transition state) and calculate zero-point vibrational energies.
4. Intrinsic Reaction Coordinate (IRC) IRC Following Map the minimum energy path connecting the transition state to the corresponding reactants and products.

| 5. Energy Profile Construction | Single-Point Energy Calculations | Calculate the relative energies of reactants, transition states, and products to determine activation energies and reaction enthalpies. |

Molecular Docking and Ligand Design Principles Applied to Spiro[4.5]decane Scaffolds

The rigid, three-dimensional nature of the spiro[4.5]decane scaffold makes it an excellent framework for designing ligands that can bind selectively to biological targets like enzymes and receptors. enamine.net Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. nih.govekb.egmdpi.com

In ligand design, the spiro[4.5]decane core serves as a rigid anchor that positions key functional groups in a precise spatial arrangement to optimize interactions with a protein's binding pocket. The amine group at the 8-position is particularly important as it can act as a hydrogen bond donor, and when protonated, it can form strong electrostatic interactions with acidic residues like aspartate or glutamate (B1630785) in a binding site. nih.gov

Docking studies involving spiro[4.5]decane derivatives have been used to explore their potential as ligands for various receptors. nih.gov These simulations help to rationalize structure-activity relationships (SAR) by revealing how small structural modifications affect the binding mode and affinity. nih.govnih.gov For example, in silico docking of spiro[4.5]decane-based ligands into the 5-HT1A receptor model has provided results consistent with experimental binding data, guiding the development of more selective ligands. nih.gov The insights gained from these studies are instrumental in the iterative process of lead optimization in drug discovery.

Table 4: Example of Molecular Docking Results for a Spirocyclic Ligand

Parameter Description Example Value
Target Protein The biological macromolecule to which the ligand binds. DNA Gyrase nih.gov
Binding Affinity (Docking Score) A score that estimates the free energy of binding. More negative values typically indicate stronger binding. -8.5 kcal/mol
Key Interacting Residues Amino acid residues in the protein's active site that form significant interactions with the ligand. Asp73, Gly77, Arg76
Types of Interactions The nature of the non-covalent forces stabilizing the ligand-protein complex. Hydrogen bonds, electrostatic interactions, hydrophobic contacts.

| Root-Mean-Square Deviation (RMSD) | The RMSD between the docked pose and a known crystallographic pose, used for validating the docking protocol. | < 2.0 Å mdpi.com |

Theoretical Studies on Molecular Descriptors and Their Relationship to Chemical Behavior

Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its topology, geometry, and electronic properties. ucsb.edunih.govwiley.com These descriptors are central to the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. wikipedia.orgresearchgate.net These models establish mathematical relationships between the structural features of a series of compounds and their observed biological activity or chemical properties. rsc.orgnih.govmdpi.com

For a series of derivatives based on the this compound scaffold, various molecular descriptors can be calculated to build predictive QSAR models. These descriptors fall into several categories:

Constitutional Descriptors: Molecular weight, number of hydrogen bond donors/acceptors, number of rotatable bonds.

Topological Descriptors: Indices that describe the connectivity of atoms in the molecule.

Geometrical Descriptors: Parameters related to the 3D shape of the molecule, such as molecular surface area and volume.

Electronic Descriptors: Properties derived from quantum chemical calculations, including dipole moment, polarizability, and HOMO/LUMO energies. ucsb.edu

Physicochemical Descriptors: Properties like the logarithm of the partition coefficient (logP), which describes hydrophobicity.

By correlating these descriptors with experimental data (e.g., binding affinity to a receptor), a QSAR model can be developed. nih.gov Such a model can then be used to predict the activity of new, unsynthesized this compound derivatives, prioritizing the synthesis of the most promising candidates and accelerating the discovery process. nih.govnih.gov

| Quantum Chemical | HOMO/LUMO Energies | Correlate with the molecule's reactivity, ionization potential, and electron affinity. ucsb.edu |

Spiro 4.5 Decan 8 Amine As a Versatile Chemical Building Block and Scaffold

Strategic Utilization in the Synthesis of Complex Organic Target Molecules

The rigid, three-dimensional structure of the spiro[4.5]decane core is a valuable feature in the design of complex organic molecules with specific biological activities. The amine functional group in Spiro[4.5]decan-8-amine provides a convenient handle for the introduction of various substituents and for the construction of larger, more intricate molecular architectures.

One notable application is in the synthesis of nitrogen-containing heterocyclic compounds. For instance, derivatives of 1,4,8-triazaspiro[4.5]decan-2-one have been synthesized as novel inhibitors of the mitochondrial permeability transition pore (mPTP), a potential therapeutic target for ischemia-reperfusion injury. In these syntheses, the spiro[4.5]decane framework serves as a rigid scaffold to orient the appended functional groups for optimal interaction with the biological target. researchgate.netnih.govresearchgate.net

Furthermore, the spiro[4.5]decane skeleton is a key structural element in certain natural products, such as the acorane sesquiterpenes. Synthetic strategies towards these molecules often involve the construction of the spiro[4.5]decane core as a pivotal step. acs.org The introduction of an amino group, as in this compound, can facilitate the synthesis of nitrogen-containing analogues of these natural products, potentially leading to new therapeutic agents.

A significant advancement in the synthesis of related structures, 2-amino-spiro[4.5]decane-6-ones, has been achieved through a synergistic approach combining photocatalysis and organocatalysis. This method utilizes a [3+2] cycloaddition of cyclopropylamines with olefins, offering a highly diastereoselective route to these complex spirocyclic systems under mild conditions. mdpi.com Such innovative synthetic methods highlight the ongoing interest in and the expanding toolkit for the construction of functionalized spiro[4.5]decane derivatives.

Table 1: Examples of Complex Molecules Synthesized from Spiro[4.5]decane Scaffolds
Target Molecule ClassSynthetic StrategyKey Features of Spiro ScaffoldPotential Application
1,4,8-Triazaspiro[4.5]decan-2-one derivativesMulti-step synthesis involving condensation and cyclization reactions. researchgate.netnih.govProvides a rigid framework for precise functional group orientation.Inhibition of mitochondrial permeability transition pore (mPTP). researchgate.netresearchgate.net
Acorane sesquiterpene analoguesApproaches involving the construction of the spiro[4.5]decane system. acs.orgMimics the core structure of natural products.Potential therapeutic agents.
2-Amino-spiro[4.5]decan-6-onesSynergistic photocatalysis and organocatalysis via [3+2] cycloaddition. mdpi.comAllows for high diastereoselectivity and functionalization.Building blocks for medicinal chemistry.

Derivatization Strategies for Structural Diversity and Exploration of this compound Analogues

The exploration of the chemical space around the spiro[4.5]decane core is crucial for discovering new compounds with desired properties. Derivatization of this compound is a key strategy to achieve structural diversity and to systematically investigate structure-activity relationships (SAR).

The primary amine group of this compound is a versatile functional group that can undergo a wide range of chemical transformations, including acylation, alkylation, arylation, and sulfonylation. These reactions allow for the introduction of a vast array of substituents, each capable of modulating the physicochemical and biological properties of the resulting molecule. For example, the synthesis of 4-(8-propyl-2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl)spiro[1,5-dihydro-1,5-benzodiazepine-2,3′-indoline]-2′-one showcases how the core spiro structure can be elaborated into more complex, multi-ring systems. mdpi.com

The development of synthetic routes to various spiro[4.5]decane analogues, such as those containing pyridazinone moieties, further expands the accessible structural diversity. mdpi.com These strategies often employ multi-component reactions or sequential transformations to efficiently build molecular complexity from simpler starting materials.

Table 2: Derivatization Strategies for this compound and its Analogues
Derivatization StrategyReaction TypeIntroduced Functionality/ModificationImpact on Molecular Properties
N-FunctionalizationAcylation, Alkylation, ArylationAmides, secondary/tertiary amines, N-aryl groupsModulation of basicity, lipophilicity, and steric bulk.
Heterocyclic Ring FormationCondensation and cyclization reactionsFused or appended heterocyclic rings (e.g., benzodiazepines). mdpi.comIntroduction of new pharmacophoric features and interaction sites.
Core Scaffold ModificationIncorporation of heteroatomsOxa- and aza-spiro[4.5]decane analogues. acs.orgacs.orgAlteration of ring conformation, polarity, and hydrogen bonding potential.

Application in the Design of Chemical Ligands and Probes for Molecular Recognition Studies

The well-defined three-dimensional structure of the spiro[4.5]decane scaffold makes it an excellent platform for the design of selective ligands for biological targets. The conformational rigidity of the spirocyclic system can reduce the entropic penalty upon binding to a receptor, potentially leading to higher binding affinities.

A notable example is the development of 8-cycloalkyl-1-phenyl-1,3,8-triaza-spiro[4.5]decan-4-ones as ligands for the ORL1 (opioid-like receptor 1). These compounds have shown remarkable affinity and selectivity for the ORL1 receptor. The spiro[4.5]decane core serves as a rigid anchor, while the substituents on the triaza-spiro[4.5]decan-4-one moiety can be systematically varied to optimize receptor binding.

In the context of chemical probes, this compound can be functionalized with reporter groups, such as fluorophores or affinity tags, to create tools for molecular recognition studies. The spirocyclic scaffold can provide a stable framework to position the reporter group and the recognition element at a defined distance and orientation. While specific examples of this compound-based probes are not extensively documented in the literature, the principles of probe design suggest its potential in this area. The amine group can be readily coupled to a variety of reporter molecules, and the lipophilic nature of the spiro[4.5]decane core can influence the cellular uptake and localization of the probe.

The design of such probes would involve the strategic attachment of a recognition moiety that selectively binds to a target of interest, and a signaling moiety that allows for the detection and quantification of the binding event. The spiro[4.s]decane scaffold would serve to link these two components in a conformationally restrained manner.

Role as a Precursor for Advanced Materials and Catalytic Systems

While the primary focus of research on this compound and its derivatives has been in the realm of medicinal chemistry, the unique structural and chemical properties of these compounds also suggest their potential as precursors for advanced materials and in the development of novel catalytic systems.

The rigid and well-defined three-dimensional structure of the spiro[4.5]decane framework can be exploited to create materials with specific topologies and functionalities. For example, the incorporation of spiro[4.5]decane units into polymer backbones could lead to materials with enhanced thermal stability, altered solubility, and unique morphological properties. The amine functionality of this compound provides a reactive site for polymerization reactions, such as the formation of polyamides or polyimides.

In the field of catalysis, spirocyclic compounds have been utilized as chiral ligands and catalysts for asymmetric synthesis. The conformational rigidity of the spiro[4.5]decane scaffold can be advantageous in creating a well-defined chiral environment around a metal center, leading to high enantioselectivity in catalytic reactions. For instance, chiral derivatives of spiro[4.5]decane containing phosphine (B1218219) or amine ligands could be synthesized and evaluated in asymmetric hydrogenation or other transformations.

Recent advancements in the synthesis of functionalized spiro[4.5]decanes, such as the use of synergistic photocatalysis and organocatalysis, demonstrate the role of these compounds within catalytic cycles. mdpi.com In these reactions, spiro[4.5]decane derivatives are not the catalysts themselves but are the target products of sophisticated catalytic processes. This highlights the importance of developing catalytic methods to access these valuable scaffolds, which can then be further elaborated for various applications.

Q & A

Basic: What are the optimal synthetic routes for preparing Spiro[4.5]decan-8-amine derivatives, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:
this compound derivatives are typically synthesized via coupling reactions between carboxylic acids and amines. For example, N-(Spiro[4.5]decan-8-yl)-[1,1′-biphenyl]-4-carboxamide is synthesized using this compound·HCl and biphenyl-4-carboxylic acid in the presence of coupling reagents (e.g., HATU or EDC) . Key optimization steps include:

  • Purification: Automated flash chromatography is critical for isolating high-purity products (≥95% purity) .
  • Yield Improvement: Adjusting stoichiometric ratios (e.g., 1:1.2 amine-to-acid) and reaction time (12–24 hours) can enhance yields (e.g., 68% yield reported in ).
  • Control Variables: Monitor temperature (room temperature to 40°C) and solvent polarity (e.g., dichloromethane or DMF) to minimize side reactions.

Basic: How can structural characterization techniques such as NMR and mass spectrometry confirm the identity of this compound derivatives?

Methodological Answer:

  • 1H NMR Analysis: Compare experimental spectra with reference data. For instance, this compound derivatives show distinct peaks for the spirocyclic methylene groups (δ 1.31–1.67 ppm) and aromatic protons (δ 7.35–7.87 ppm) .
  • Mass Spectrometry (MS): Use ESI-MS to confirm molecular ions (e.g., m/z 334.3 [M+H]+ for biphenyl derivatives) .
  • Elemental Analysis: Validate empirical formulas (e.g., C23H27NO with <0.3% deviation in C/H/N content) .

Advanced: What crystallographic evidence supports the binding interactions of this compound derivatives with enzymatic targets like PHD2?

Methodological Answer:
X-ray crystallography reveals that this compound derivatives bind to the 2-oxoglutarate (2OG) pocket of PHD2 via:

  • Metal Chelation: Bidentate coordination to the active-site Mn²+ ion (substituting Fe²+) via pyrimidine or pyridine carboxylates .
  • Aromatic Pocket Interactions: Biphenyl groups occupy a hydrophobic pocket formed by Trp-258, Trp-389, and Phe-391 residues, as seen in PDB entries 6QGV and 4JZR .
  • Hydrogen Bonding: Hydroxyl or methyl substituents on heterocycles form H-bonds with Tyr-310 or Arg-322, enhancing binding affinity .

Advanced: How do modifications to heterocyclic rings in this compound derivatives influence their inhibitory activity against PHD2?

Methodological Answer:
Structure-activity relationship (SAR) studies require systematic variation of substituents:

  • Pyrimidine vs. Pyridine Rings: Removing the pyrimidine ring (compound 23 ) reduces potency (IC50 increases from 0.253 μM to 0.741 μM), while pyridine derivatives (e.g., 27 ) retain activity (IC50 = 0.333 μM), suggesting flexibility in metal-binding groups .
  • Imidazolidine-2,4-dione Linkers: Replacing this rigid core with amides (compounds 36–44 ) abolishes activity, indicating the need for conformational restraint to align binding motifs .
  • Substituent Optimization: Introduce hydroxyl groups (e.g., 38 ) to form additional H-bonds with Tyr-303, improving selectivity .

Advanced: What methodological approaches resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

  • Reproducibility Checks: Standardize assay conditions (e.g., enzyme concentration, Fe²+/Mn²+ cofactors) to minimize variability .
  • Data Harmonization: Use meta-analysis to compare IC50 values across studies, adjusting for differences in buffer pH or incubation time .
  • Crystallographic Validation: Resolve discrepancies by analyzing binding modes (e.g., PDB 6QGV vs. 5OX6) to identify critical interactions missed in biochemical assays .

Advanced: How does stereochemistry at chiral centers affect the pharmacological profile of this compound derivatives?

Methodological Answer:

  • Stereochemical Analysis: Use X-ray crystallography or NOESY NMR to assign configurations (e.g., 2R,5S,6R,8S,10R in β-Acoradienol derivatives) .
  • Biological Impact: Compare enantiomers in enzyme assays. For example, the (1R,4S,5R)-isomer may show higher PHD2 affinity due to optimal positioning in the 2OG pocket .
  • Computational Modeling: Perform molecular docking with stereoisomers to predict binding energies and guide synthetic prioritization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.